molecular formula C15H22N2O7S2 B3160593 6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide CAS No. 866134-43-2

6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B3160593
CAS No.: 866134-43-2
M. Wt: 406.5 g/mol
InChI Key: VWKRUPZVCSQNTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by dual sulfonyl substituents at positions 4 (methylsulfonyl) and 6 (ethylsulfonyl) of the benzoxazine core. The carboxamide group at position 2 is substituted with a 2-methoxyethyl moiety, conferring moderate hydrophilicity. Benzoxazines are a class of heterocyclic compounds known for diverse biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties .

Properties

IUPAC Name

6-ethylsulfonyl-N-(2-methoxyethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O7S2/c1-4-26(21,22)11-5-6-13-12(9-11)17(25(3,19)20)10-14(24-13)15(18)16-7-8-23-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKRUPZVCSQNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113445
Record name 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866134-43-2
Record name 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866134-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Ethylsulfonyl)-3,4-dihydro-N-(2-methoxyethyl)-4-(methylsulfonyl)-2H-1,4-benzoxazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a family of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides with variations in sulfonyl and carboxamide substituents. Below is a comparative analysis of structurally related analogs:

Table 1: Structural Comparison of Analogs

Compound Name Position 4 Substituent Position 6 Substituent Carboxamide Group Key Structural Differences
Target Compound Methylsulfonyl Ethylsulfonyl N-(2-Methoxyethyl) Dual sulfonyl groups; 2-methoxyethyl enhances hydrophilicity.
6-(Ethylsulfonyl)-4-(Methylsulfonyl)-N-Morpholino-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxamide Methylsulfonyl Ethylsulfonyl N-Morpholino Morpholino substituent introduces rigidity and hydrogen-bonding potential.
N-Cyclopropyl-6-(Ethylsulfonyl)-4-(Methylsulfonyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxamide Methylsulfonyl Ethylsulfonyl N-Cyclopropyl Cyclopropyl group increases lipophilicity, potentially improving metabolic stability.
4-[(4-Methylphenyl)Sulfonyl]-N-(2-Phenylethyl)-3,4-Dihydro-2H-1,4-Benzoxazine-2-Carboxamide 4-Methylphenylsulfonyl Unspecified N-(2-Phenylethyl) Bulky aryl sulfonyl at position 4 may sterically hinder target binding; phenylethyl enhances lipophilicity.

Key Observations:

Sulfonyl Group Variations :

  • The target compound and analogs share methylsulfonyl (position 4) and ethylsulfonyl (position 6) groups, which may enhance electrostatic interactions with target proteins.
  • In contrast, the analog replaces methylsulfonyl with a bulkier 4-methylphenylsulfonyl group, likely altering steric accessibility .

Carboxamide Modifications: The 2-methoxyethyl group (target compound) balances hydrophilicity, whereas morpholino () and cyclopropyl () substituents prioritize hydrogen-bonding or lipophilic interactions, respectively .

Biological Implications: Dual sulfonyl groups (target compound) may confer dual inhibitory roles or improve binding affinity compared to mono-sulfonyl analogs. Cyclopropyl and morpholino substituents () could influence metabolic stability and pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the benzoxazine core and subsequent functionalization. For example, sulfonamide derivatives are often synthesized via nucleophilic substitution using sulfonyl chlorides under controlled pH (e.g., anhydrous conditions with triethylamine as a base). Similar compounds, such as those with ethylsulfonyl groups, require sequential oxidation of thioether intermediates to sulfones using oxidizing agents like m-CPBA .

Q. How can structural integrity and purity of the compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., ethylsulfonyl and methoxyethyl groups via 1^1H and 13^{13}C NMR chemical shifts).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the theoretical mass (e.g., C15_{15}H21_{21}N2_2O6_6S2_2).
  • X-ray crystallography (if crystalline): Resolve bond angles and stereochemistry, as demonstrated for analogous sulfonamide structures .

Q. What preliminary assays are used to screen biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test interactions with targets like carbonic anhydrase or kinases, leveraging sulfonamide’s known role in enzyme inhibition .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative potential.
  • Solubility and stability studies : Employ HPLC or UV-Vis spectroscopy under physiological pH (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 or HDACs). Adjust substituents (e.g., ethylsulfonyl vs. methylsulfonyl) based on steric and electronic compatibility .
  • MD simulations : Simulate ligand-protein stability over 100 ns to identify key residues for interaction. Compare with structurally similar inhibitors (e.g., apararenone derivatives) .

Q. How to resolve contradictions in solubility vs. bioactivity data?

  • Methodological Answer :

  • Prodrug design : Modify the methoxyethyl group to a phosphate ester for enhanced aqueous solubility, then monitor enzymatic reactivation in vitro .
  • Co-solvent systems : Test DMSO/PEG mixtures to balance solubility without compromising activity. Cross-validate with partition coefficient (logP) calculations .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
  • Antioxidant additives : Incorporate 0.1% BHT in lyophilized formulations, as shown effective for sulfonamide analogs .

Q. How to evaluate the impact of sulfonyl groups on pharmacokinetics?

  • Methodological Answer :

  • Metabolic profiling : Use liver microsomes (human/rat) to identify Phase I metabolites (e.g., sulfone reduction or N-dealkylation).
  • Plasma protein binding : Employ equilibrium dialysis with 14^{14}C-labeled compound, comparing % bound to albumin vs. globulins .

Key Considerations

  • Contradictory Data : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Theoretical Frameworks : Link mechanistic studies to established theories (e.g., transition-state analog theory for enzyme inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(ethylsulfonyl)-N-(2-methoxyethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.